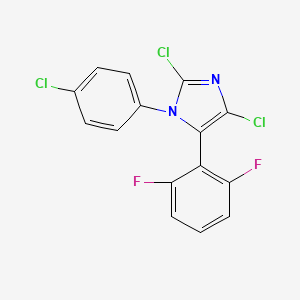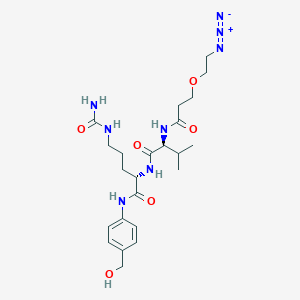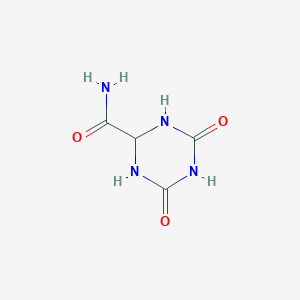
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms, one on the imidazole ring and one on the phenyl ring, as well as two fluorine atoms on another phenyl ring. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Chlorine and Fluorine Substituents: The chlorination and fluorination of the phenyl rings can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell membrane integrity or inhibiting enzyme function.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.
2,4-Dichloro-1-(4-fluorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole: Contains a fluorine substituent on the phenyl ring instead of chlorine, which may alter its properties.
Uniqueness
The presence of both chlorine and fluorine substituents in 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H7Cl3F2N2 |
|---|---|
分子量 |
359.6 g/mol |
IUPAC名 |
2,4-dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)imidazole |
InChI |
InChI=1S/C15H7Cl3F2N2/c16-8-4-6-9(7-5-8)22-13(14(17)21-15(22)18)12-10(19)2-1-3-11(12)20/h1-7H |
InChIキー |
ZMNPQZYVFNVDBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=C(N=C(N2C3=CC=C(C=C3)Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)


![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)

![N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride](/img/structure/B12335092.png)
![2,2-Dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B12335097.png)
![4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12335098.png)



![5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12335122.png)

